

ML162 as a potential TXNRD1 inhibitor

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Compound of Interest

Compound Name: ML162

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An In-depth Technical Guide to **ML162** as a Thioredoxin Reductase 1 (TXNRD1) Inhibitor

Introduction

ML162, initially identified through high-throughput screening as a potent inducer of ferroptosis, was for a long time classified as a specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1] This classification was based on its ability to induce iron-dependent cell death characterized by increased lipid peroxidation, a hallmark phenotype associated with GPX4 inhibition.[1] However, recent compelling evidence has prompted a significant re-evaluation of its mechanism of action. Studies have demonstrated that **ML162** does not directly inhibit the enzymatic activity of recombinant GPX4.[2][3][4] Instead, it has been identified as a direct and efficient inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3]

TXNRD1 is a key enzyme in the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis, regulating cell proliferation, and defending against oxidative stress.[5][6] It catalyzes the NADPH-dependent reduction of thioredoxin and other substrates.[6][7] Given the overexpression of TXNRD1 in multiple cancer types and its role in supporting malignant phenotypes, it has emerged as a promising therapeutic target.[8] This guide provides a comprehensive technical overview of **ML162**, focusing on its newly established role as a TXNRD1 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizing its mechanistic pathways. The reclassification of **ML162** from a GPX4 to a TXNRD1 inhibitor necessitates a reinterpretation of previous studies and highlights its potential as a valuable tool for probing the function of the thioredoxin system and as a lead compound for developing novel anticancer therapies.[3][4]

Data Presentation

The inhibitory activity and cellular effects of **ML162** have been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Inhibition of TXNRD1 by ML162

Parameter	Target	Value	Assay Conditions	Source
IC ₅₀	Recombinant TXNRD1	19.5 μ M	Biochemical enzyme activity assay	[2] [9]
Cellular Inhibition	Cellular TXNRD1	Effective at ≥ 0.5 μ M	RX1 probe-based assay in A549 cells	[10] [11]
Onset of Action	Cellular TXNRD1	~4 hours	Incubation with ≥ 1 μ M ML162 in A549 cells	[2] [11]

Table 2: Thermal Stabilization of TXNRD1 by ML162

Protein	ML162 Conc.	Control T _m	T _m with ML162	Δ T _m	Assay	Source
TXNRD1	100 μ M	71.3 $^{\circ}$ C	73.6 $^{\circ}$ C	+2.3 $^{\circ}$ C	nanoDSF	[2]
GPX4	100 μ M	51.7 $^{\circ}$ C	51.7 $^{\circ}$ C	0 $^{\circ}$ C	nanoDSF	[2]

T_m: Midpoint of protein melting temperature. A positive shift (Δ T_m) indicates direct binding and stabilization of the protein by the compound.

Table 3: Cytotoxicity of ML162 in Various Cell Lines

Cell Line	Type	IC ₅₀	Assay	Source
HT-1080	Human Fibrosarcoma	7.31 μ M	MTT Assay (48h)	[12]
MCF7	Human Breast Adenocarcinoma	10.1 μ M	Not specified	[12]
BJ Fibroblasts (HRAS G12V)	Engineered Human Fibroblasts	25 nM	Not specified	[12]
BJ Fibroblasts (Wild-Type)	Human Fibroblasts	578 nM	Not specified	[12]

Signaling Pathways and Mechanism of Action

ML162 exerts its biological effects primarily through the direct inhibition of TXNRD1, which disrupts the thioredoxin redox system and triggers downstream cellular responses, including oxidative stress and a compensatory activation of the Nrf2 pathway.

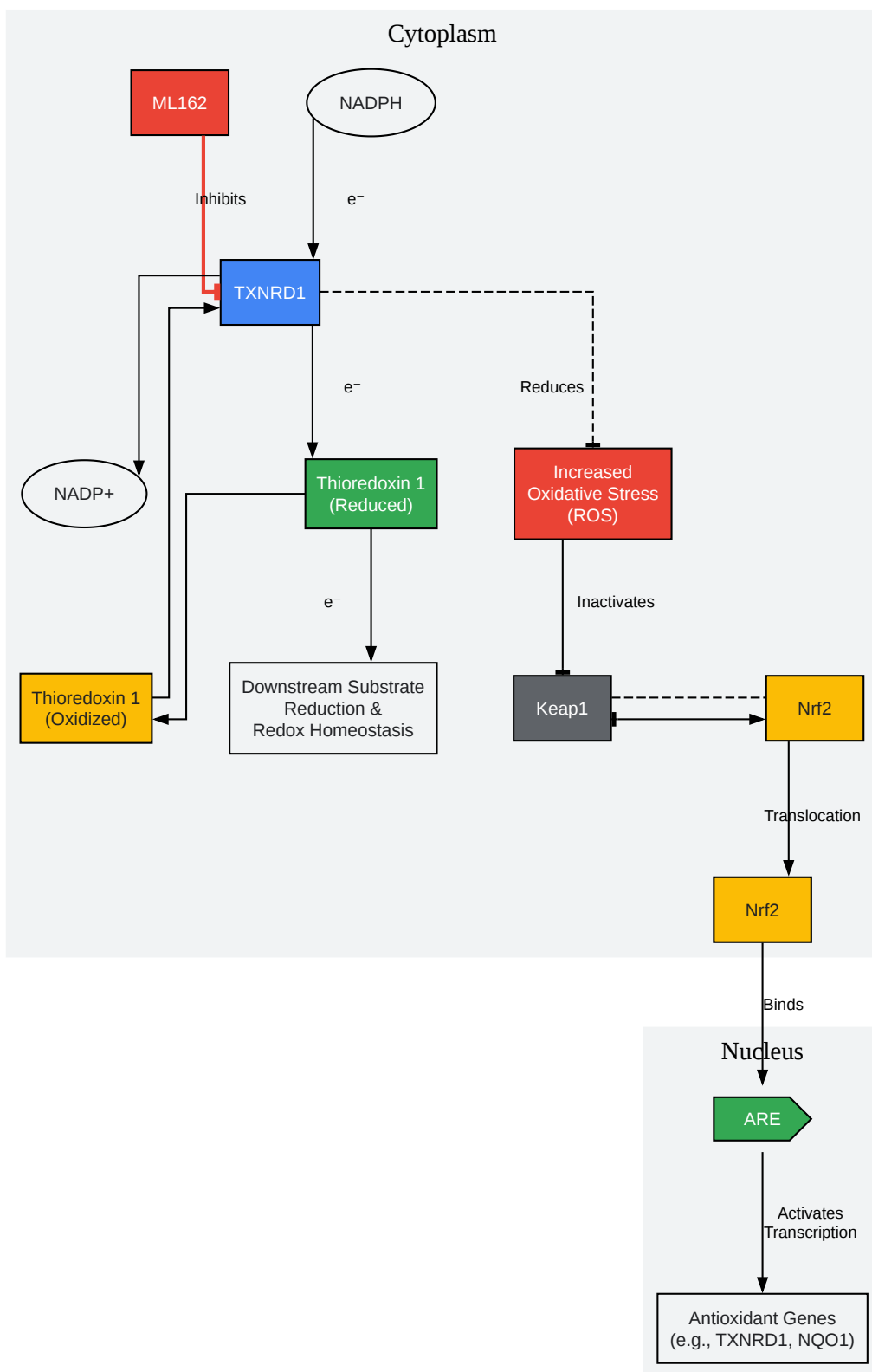
Direct Inhibition of TXNRD1

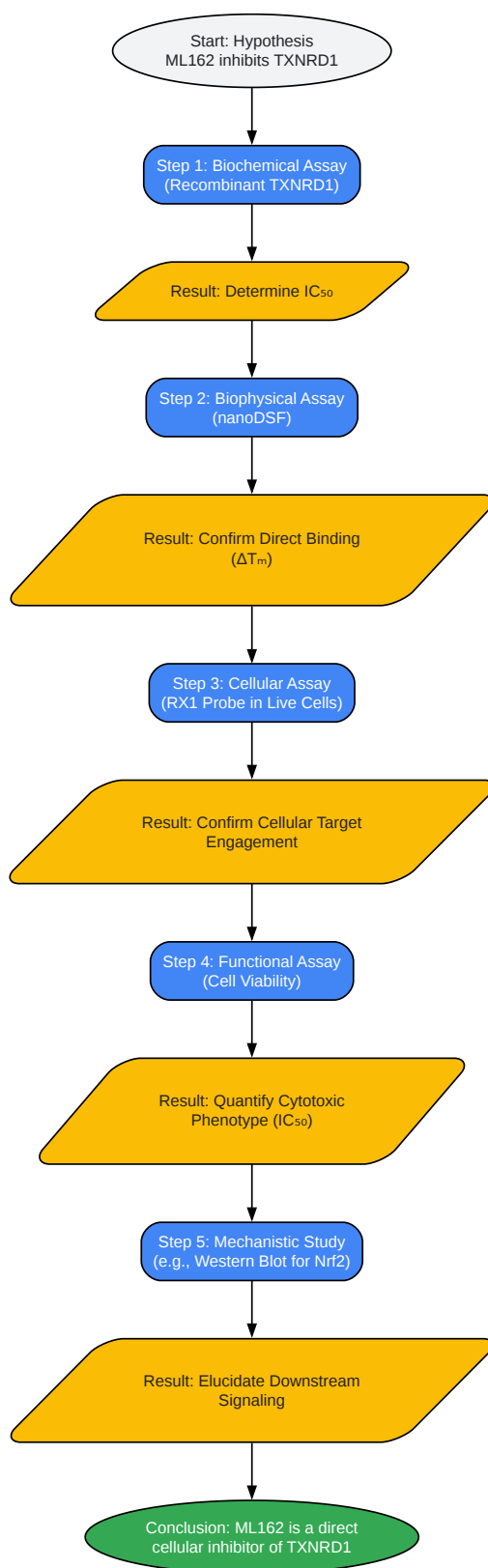
Biochemical and biophysical data confirm that **ML162** directly interacts with TXNRD1. Nano differential scanning fluorimetry (nanoDSF) experiments show that **ML162** causes a significant thermal stabilization of TXNRD1, indicative of direct binding, while having no such effect on GPX4.[\[2\]](#) This inhibition disrupts the canonical function of TXNRD1, which is to reduce the active site disulfide of thioredoxin 1 (Trx1) using NADPH as a reducing equivalent. The impairment of this cycle leads to an accumulation of oxidized Trx1 and a diminished capacity to reduce downstream protein targets, thereby altering the cellular redox state.

Induction of the Nrf2 Antioxidant Response

Cells respond to the chemical stress and redox imbalance caused by TXNRD1 inhibition by activating a key cytoprotective signaling pathway regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[\[5\]](#) Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to

the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[6] Treatment with **ML162** has been shown to increase the expression of Nrf2.[12] This leads to the upregulation of a battery of antioxidant and detoxification enzymes, including TXNRD1 itself, in a compensatory feedback loop.[5][6]





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